L-SERINE (13C3,D3,15N) L-SERINE (13C3,D3,15N)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684246
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 112.08

L-SERINE (13C3,D3,15N)

CAS No.:

Cat. No.: VC3684246

Molecular Formula:

Molecular Weight: 112.08

Purity: 98%

* For research use only. Not for human or veterinary use.

L-SERINE (13C3,D3,15N) -

Specification

Molecular Weight 112.08

Introduction

Chemical Structure and Properties

Structural Characteristics

L-Serine (13C3,D3,15N) maintains the fundamental structure of L-serine with specific atoms replaced by stable isotopes. The molecular formula can be represented as HOCD2CD(*NH2)*COOH or 13C3H4D315NO3, indicating the positions of the isotopic labels . The structure features three 13C atoms replacing the standard 12C atoms in the carbon backbone, three deuterium atoms (2H or D) replacing hydrogen atoms, and one 15N atom replacing the standard 14N in the amino group .

Isotopic Labeling Characteristics

Significance of Multi-Isotope Labeling

The incorporation of multiple isotopes (13C3, D3, and 15N) in a single molecule represents a sophisticated approach to stable isotope labeling. This multi-isotopic labeling strategy provides several advantages over single-isotope labeling, including enhanced signal detection, reduced spectral overlap, and improved quantitative accuracy in analytical applications . The specific combination of isotopes in L-Serine (13C3,D3,15N) creates a distinctive isotopic signature that can be readily distinguished from natural abundance background signals.

Isotopic Enrichment Specifications

The isotopic enrichment of L-Serine (13C3,D3,15N) is typically characterized by high isotopic purity:

  • 13C enrichment: 97-99% at all three carbon positions

  • Deuterium (D) enrichment: 97-99% at the specified positions

  • 15N enrichment: 97-99% at the amino nitrogen position

These high enrichment levels ensure minimal isotopic dilution during experimental applications, maximizing signal intensity and analytical sensitivity in isotope-dependent techniques such as NMR spectroscopy and mass spectrometry . The precise positioning of isotopic labels within the molecular structure provides specific analytical advantages for metabolic tracing and structural elucidation studies.

Applications in Scientific Research

Biomolecular NMR Studies

L-Serine (13C3,D3,15N) serves as a valuable tool in biomolecular nuclear magnetic resonance (NMR) spectroscopy, particularly for investigating protein structure, dynamics, and molecular interactions . The 13C and 15N nuclei provide NMR-active sites that enable specific resonance assignments and structural elucidation in complex biomolecules. The compound is frequently utilized in protein structural studies where selective labeling of serine residues can provide critical insights into local conformational features and protein folding mechanisms . Additionally, the deuterium labeling reduces certain relaxation pathways, potentially improving spectral resolution in NMR experiments.

Metabolomics and Metabolism Studies

In metabolomics research, L-Serine (13C3,D3,15N) serves as a tracer compound for tracking serine metabolism and its incorporation into various biochemical pathways . The unique isotopic signature allows researchers to follow the metabolic fate of serine in cellular systems, identifying downstream metabolites and quantifying metabolic flux rates. This application is particularly valuable for investigating diseases involving altered serine metabolism, such as certain neurodegenerative disorders and cancer .

Proteomics Applications

L-Serine (13C3,D3,15N) plays a significant role in proteomics research, particularly in quantitative proteomics approaches that rely on stable isotope labeling . The compound can be incorporated into proteins during protein synthesis, enabling precise quantification of protein expression levels and turnover rates. This approach allows researchers to compare protein abundances across different experimental conditions with high precision and reliability.

Clinical Mass Spectrometry

In clinical mass spectrometry applications, L-Serine (13C3,D3,15N) serves as an internal standard for quantifying endogenous serine levels in biological samples . The distinctive mass shift (M+7) relative to unlabeled serine enables accurate quantification even in complex biological matrices. This application is particularly valuable in clinical research focused on amino acid metabolism disorders and biomarker discovery.

Research Findings and Implications

Impact on Pharmacokinetic Research

Stable isotope-labeled compounds like L-Serine (13C3,D3,15N) have significantly impacted pharmacokinetic research by enabling precise tracking of drug metabolism and distribution . Deuteration, in particular, has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs. Research has demonstrated that deuterium substitution can influence the pharmacokinetic properties of pharmaceuticals, potentially leading to improved drug efficacy and reduced side effects . This application represents an important frontier in drug development where isotopically labeled compounds serve as both research tools and potential therapeutic agents.

Applications in Cellular Proliferation Studies

L-Serine plays a central role in cellular proliferation, and its isotopically labeled variant enables detailed investigation of this process . Research utilizing L-Serine (13C3,D3,15N) has contributed to understanding the metabolic requirements of rapidly dividing cells, including cancer cells that often exhibit altered serine metabolism. These studies have implications for developing targeted therapeutic approaches for conditions characterized by dysregulated cell proliferation.

Relevance in Metabolic Pathway Analysis

The multi-isotope labeling pattern of L-Serine (13C3,D3,15N) makes it particularly valuable for metabolic pathway analysis, where tracing the fate of individual atoms provides insights into biochemical reaction mechanisms and metabolic network organization . Research utilizing this compound has contributed to refining our understanding of serine's role in one-carbon metabolism, phospholipid biosynthesis, and neurotransmitter production. These insights have implications for understanding both normal physiology and disease states associated with metabolic dysregulation.

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